molecular formula C22H25N3O6 B606778 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid CAS No. 882420-21-5

2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid

Cat. No. B606778
CAS RN: 882420-21-5
M. Wt: 427.45
InChI Key: WYPNJRWSAMNEIY-UHFFFAOYSA-N
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Description

The compound “2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid” is a bio-active chemical. It is related to a derivative of 3- (6, 7-bis (2-methoxyethoxy) -quinazoline-4-amido) phenyl-1H-triazole . This compound can be used as a tumor cell inhibitor and used for preparing a pharmaceutical composition for treating diseases related to abnormal proliferation of tumor cells .


Synthesis Analysis

The synthesis of similar compounds involves the use of organic or inorganic bases such as pyridine, dimethylaminopyridine, or triethylamine . The dehydration step in the synthesis is carried out in the presence of thionyl chloride, phosphorous oxy chloride, propionic anhydride, or acetic anhydride .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is air-sensitive and should be stored under inert gas . The molecular weight of the compound is 427.45.

Scientific Research Applications

Conducting Polymers

CP-457493 could potentially be used in the field of conducting polymers . Conducting polymers have received much attention due to their electrical and electrochemical properties similar to traditional semiconductors and metals. They possess excellent characteristics such as mild synthesis and processing conditions, chemical and structural diversity, tunable conductivity, and structural flexibility .

Electrospun Conducting Polymers

Another potential application of CP-457493 is in the field of electrospun conducting polymers . Coating of electrospun nanofibers of commodity polymers with CPs has become a highly active area of research due to potential applications in smart textiles, energy storage, and sensors .

Cancer Therapeutics

Erlotinib metabolite M6, one of the names for CP-457493, has been studied for its potential use in cancer therapeutics . In a study, it was found that erlotinib levels were significantly lower in pancreatic ductal adenocarcinoma (PDAC) compared with healthy tissue . The survival of long-term–treated mice did not correlate with overall levels of erlotinib or with overall histologic tumor grade but did correlate both with the percentage of atypical glands in the cancer and the level of erlotinib in those atypical glands .

Drug Design and Synthesis

Erlotinib-based IDO1 inhibitors have been designed by combining erlotinib with phenyl or benzyl azide . Indoleamine 2,3-dioxygenase-1 (IDO1) is a rate-limiting tryptophan catabolic enzyme that is activated in many human cancers. In this study, most of the erlotinib-based 1,2,3-triazole compounds were capable of suppressing IDO1 activities in vitro experiments .

Quinazoline Derivatives

CP-457493, as a quinazoline derivative, has potential applications in various fields due to the significant biological activities of quinazoline derivatives . These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Antibacterial Agents

Quinazoline derivatives, including CP-457493, have been studied for their potential as antibacterial agents . Due to the appearance of drug resistance bacterial strains, there is an escalating need for the development of novel antibiotics to treat the resistant bacteria stain .

Mechanism of Action

The compound is related to derivatives that inhibit tyrosine kinase enzymes . Tyrosine kinases are key proteins in the cell signaling pathway, and their inhibition can prevent tumor cell growth .

properties

IUPAC Name

2-[3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-28-6-8-30-19-12-17-18(13-20(19)31-9-7-29-2)23-14-24-22(17)25-16-5-3-4-15(10-16)11-21(26)27/h3-5,10,12-14H,6-9,11H2,1-2H3,(H,26,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPNJRWSAMNEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)CC(=O)O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882420-21-5
Record name CP-457493
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882420215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-457493
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0JH558S7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid
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2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid
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2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid
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2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid
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2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid
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2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid

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